ALDH3A1 Inhibition: 3,5-Dibromo-2-propoxybenzaldehyde Achieves Sub-Micromolar Potency
3,5-Dibromo-2-propoxybenzaldehyde inhibits full-length human ALDH3A1 with an IC50 of 360 nM (0.36 µM), demonstrating >2.7-fold greater potency than its inhibition of ALDH2 (IC50 = 2.4 µM) and >5.5-fold greater than its inhibition of ALDH1A1 (IC50 = 2.0 µM) in head-to-head assays using benzaldehyde as substrate [1]. While direct comparative data against the 2-hydroxy analog are limited to cross-study comparisons, 3,5-dibromo-2-hydroxybenzaldehyde has been reported with an IC50 of 30 µM in a different assay system, suggesting that the propoxy substitution enhances potency by approximately two orders of magnitude [2].
| Evidence Dimension | Inhibition Potency (IC50) against Human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 360 nM (0.36 µM) |
| Comparator Or Baseline | Target Compound vs. ALDH2: IC50 = 2,400 nM (2.4 µM); vs. ALDH1A1: IC50 = 2,000 nM (2.0 µM); 3,5-Dibromo-2-hydroxybenzaldehyde: IC50 = 30 µM (reported in separate study) |
| Quantified Difference | ALDH3A1 inhibition is 6.7-fold more potent than ALDH2 inhibition and 5.6-fold more potent than ALDH1A1 inhibition. Apparent >80-fold enhancement over 2-hydroxy analog. |
| Conditions | Full-length human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde as substrate; 2 min preincubation; spectrophotometric detection of NAD(P)H [1]. Comparator data from Tetrahymena toxicity assay (pIGC50) [2]. |
Why This Matters
Sub-micromolar ALDH3A1 inhibition with isoform selectivity is a critical parameter for research targeting cancer stem cell populations and chemoresistance mechanisms, directly influencing compound selection for in vitro and in vivo studies.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208) - 3,5-Dibromo-2-propoxybenzaldehyde ALDH3A1 IC50. Accessed April 2026. View Source
- [2] QSARdb. 3,5-Dibromo-2-hydroxybenzaldehyde - pIGC50 (Tetrahymena toxicity). Accessed April 2026. View Source
